molecular formula C8H15Cl B13078463 2-(Chloromethyl)-1,1-dimethylcyclopentane

2-(Chloromethyl)-1,1-dimethylcyclopentane

Cat. No.: B13078463
M. Wt: 146.66 g/mol
InChI Key: VXHZVGRNBROXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1,1-dimethylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and two methyl groups at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,1-dimethylcyclopentane typically involves the chloromethylation of 1,1-dimethylcyclopentane. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the cyclopentane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,1-dimethylcyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted cyclopentanes, alcohols, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-1,1-dimethylcyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,1-dimethylcyclopentane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloromethyl-1-methylcyclopentane
  • 2-Chloromethyl-1-methylcyclopentane
  • 1,1-Dichloromethylcyclopentane

Uniqueness

2-(Chloromethyl)-1,1-dimethylcyclopentane is unique due to the presence of both a chloromethyl group and two methyl groups on the cyclopentane ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

2-(chloromethyl)-1,1-dimethylcyclopentane

InChI

InChI=1S/C8H15Cl/c1-8(2)5-3-4-7(8)6-9/h7H,3-6H2,1-2H3

InChI Key

VXHZVGRNBROXKC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1CCl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.